N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the pyrazole ring, along with a propyl group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-propylpyrazol-4-amine typically involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative. One common method involves the use of 1-propylpyrazole-4-carboxylic acid, which is reacted with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-propylpyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenylethyl group.
Reduction: Reduced forms of the pyrazole ring or the phenylethyl group.
Substitution: Substituted derivatives at the phenylethyl group.
Scientific Research Applications
N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)piperidine: A structurally similar compound with different pharmacological properties.
N-(2-phenylethyl)benzamide: Another related compound with distinct chemical and biological activities.
Uniqueness
N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific combination of the phenylethyl and propyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3 |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-2-10-17-12-14(11-16-17)15-9-8-13-6-4-3-5-7-13;/h3-7,11-12,15H,2,8-10H2,1H3;1H |
InChI Key |
PWPCPQRPRACDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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